2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride
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Overview
Description
2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride is a chemical compound with the molecular formula C11H13F3N2.2HCl and a molecular weight of 303.15 g/mol It is a derivative of pyridine and piperidine, featuring a trifluoromethyl group at the 5-position of the pyridine ring
Mechanism of Action
Target of Action
The primary target of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains .
Mode of Action
The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . It interacts with the enzyme, thereby inhibiting its function.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase affects the collagen synthesis pathway . This can lead to a decrease in the production of stable collagen, which can have various downstream effects depending on the physiological context .
Pharmacokinetics
These properties would impact the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is a decrease in the activity of collagen prolyl-4-hydroxylase, leading to a potential decrease in the production of stable collagen . This could have various effects at the molecular and cellular levels, including potential impacts on tissue structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with collagen prolyl-4-hydroxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce piperidine derivatives .
Scientific Research Applications
2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Piperidin-2-yl-5-methylpyridine: Similar structure but lacks the trifluoromethyl group.
2-Piperidin-2-yl-5-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.
2-Piperidin-2-yl-5-bromopyridine: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)8-4-5-10(16-7-8)9-3-1-2-6-15-9;;/h4-5,7,9,15H,1-3,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOYXKSXSHBZCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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